Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Synthesis in Organic Chemistry
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate and its derivatives have been utilized in various catalytic synthesis processes. For instance, Galenko et al. (2015) described the synthesis of methyl 4-aminopyrrole-2-carboxylates through a one-pot mode involving a relay catalytic cascade reaction. This process is significant for the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, showcasing the compound's role in facilitating complex chemical syntheses (Galenko et al., 2015).
2. Crystal Engineering and Supramolecular Structures
In the realm of crystal engineering, the compound serves as a building block for creating intricate molecular architectures. Yin and Li (2006) explored the self-assembly of pyrrole-2-carboxylates, leading to hexagonal and grid supramolecular structures. The robust synthon identified in their study signifies the compound's potential in the self-assembly and design of complex structures, contributing to the advancement of crystal engineering (Yin & Li, 2006).
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHUWXWJIMDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845052 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918827-38-0 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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